

4-Methyl-L-phenylalanine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-L-phenylalanine

Cat. No.: B556533

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the design and synthesis of novel peptides and therapeutic agents. Its unique structural feature, a methyl group at the para-position of the phenyl ring, imparts distinct chemical and physical properties that are of significant interest in medicinal chemistry and drug development. This modification can influence the hydrophobicity, conformational stability, and biological activity of peptides into which it is incorporated, making it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[1][2]} This technical guide provides a detailed overview of the chemical properties, synthesis, analysis, and biological relevance of **4-Methyl-L-phenylalanine**.

Chemical and Physical Properties

The core chemical and physical properties of **4-Methyl-L-phenylalanine** are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[2]
Molecular Weight	179.22 g/mol	[2]
Appearance	White to off-white powder	[2]
Melting Point	243 - 250 °C	[2]
Optical Rotation [α] _D ²⁰	-10 ± 10° (c=1 in 1N HCl)	[2]
CAS Number	1991-87-3	[2]
PubChem CID	151513	
pKa (Predicted)	Carboxylic Acid: ~2.2, Amine: ~9.3	
Solubility	Soluble in water; slightly soluble in dilute mineral acids and alkali hydroxide solutions. Insoluble in ethanol, ethyl ether, and benzene.	[3]

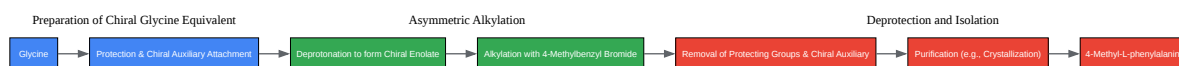
Note: The pKa values are estimated based on the known values for L-phenylalanine (pKa1 = 1.83, pKa2 = 9.13) and may vary slightly for the 4-methyl derivative.[3] Specific quantitative solubility data for **4-Methyl-L-phenylalanine** is not readily available; the provided information is based on the general solubility of L-phenylalanine.

Synthesis and Purification

The synthesis of **4-Methyl-L-phenylalanine** can be achieved through various chemical and enzymatic routes. A common approach involves the asymmetric synthesis from prochiral precursors to ensure the desired L-enantiomer.

Asymmetric Chemical Synthesis

A general workflow for the asymmetric synthesis of **4-Methyl-L-phenylalanine** is outlined below. This process typically involves the alkylation of a chiral glycine enolate equivalent with 4-methylbenzyl bromide, followed by deprotection.



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A generalized workflow for the asymmetric synthesis of **4-Methyl-L-phenylalanine**.

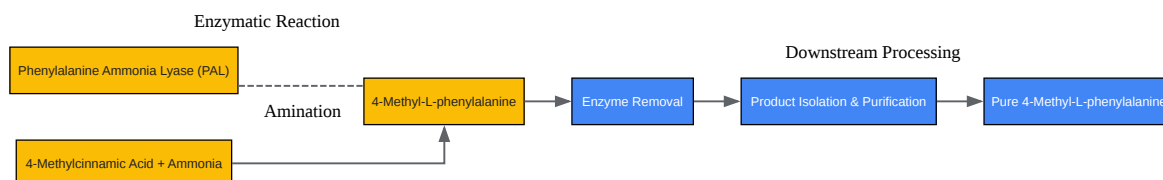
Experimental Protocol Outline (Based on similar syntheses):

- **Protection and Chiral Auxiliary Attachment:** Glycine is first protected (e.g., as a benzophenone imine) and then reacted with a chiral auxiliary (e.g., a derivative of camphor or a chiral oxazolidinone) to form a chiral glycine equivalent.
- **Asymmetric Alkylation:** The chiral glycine equivalent is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to generate a chiral enolate. This enolate is then reacted with 4-methylbenzyl bromide. The chiral auxiliary directs the alkylation to occur stereoselectively, favoring the formation of the desired L-isomer precursor.
- **Deprotection and Hydrolysis:** The protecting groups and the chiral auxiliary are removed, typically through acidic hydrolysis, to yield the crude **4-Methyl-L-phenylalanine**.
- **Purification:** The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure L-enantiomer.

Enzymatic Synthesis

Enzymatic methods offer a highly stereoselective route to **4-Methyl-L-phenylalanine**.

Phenylalanine ammonia lyases (PALs) can catalyze the amination of 4-methylcinnamic acid.



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A simplified workflow for the enzymatic synthesis of **4-Methyl-L-phenylalanine**.

Experimental Protocol Outline (Based on enzymatic amination):

- **Reaction Setup:** A buffered aqueous solution containing 4-methylcinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate) is prepared.
- **Enzymatic Conversion:** A suitable phenylalanine ammonia lyase (PAL) enzyme, either as a whole-cell biocatalyst or a purified enzyme, is added to the reaction mixture. The reaction is incubated under optimized conditions of temperature and pH.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate.
- **Work-up and Purification:** Once the reaction is complete, the enzyme is removed (e.g., by centrifugation for whole cells or denaturation and filtration for purified enzymes). The product is then isolated and purified from the reaction mixture, often involving crystallization.

Analytical Methods

The purity and identity of **4-Methyl-L-phenylalanine** are typically assessed using a combination of chromatographic and spectroscopic techniques.

Analytical Technique	Expected Observations
High-Performance Liquid Chromatography (HPLC)	A single, sharp peak under reversed-phase conditions. Chiral HPLC can be used to determine enantiomeric purity.
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy	Characteristic signals for the aromatic protons (a pair of doublets), the benzylic protons, the α-proton, and the methyl group protons.
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	Resonances corresponding to the carboxyl carbon, the aromatic carbons (including the methyl-substituted carbon), the α-carbon, the benzylic carbon, and the methyl carbon.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the amino and carboxylic acid functional groups, as well as aromatic C-H and C=C stretching vibrations.

Note: Specific spectral data for **4-Methyl-L-phenylalanine** is not widely published. The expected observations are based on the known spectra of L-phenylalanine and related compounds.

Biological Activity and Applications

4-Methyl-L-phenylalanine is primarily utilized as a modified amino acid in peptide synthesis to probe and modulate biological activity.

Peptide Synthesis and Drug Design

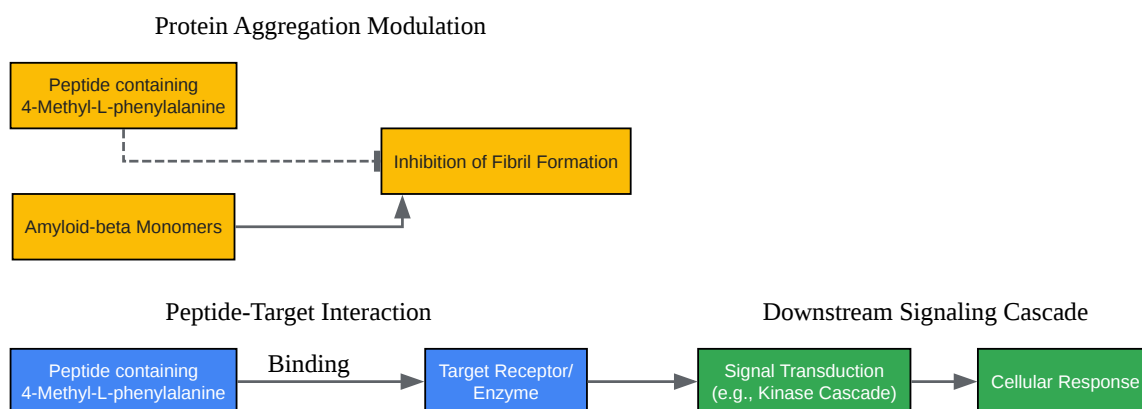
The incorporation of **4-Methyl-L-phenylalanine** into peptide sequences can lead to several advantageous properties:

- **Increased Hydrophobicity:** The additional methyl group enhances the hydrophobicity of the side chain, which can influence peptide folding, stability, and interaction with biological membranes.
- **Conformational Rigidity:** The methyl group can introduce steric constraints, leading to a more defined peptide conformation. This can be beneficial for locking a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target.
- **Enhanced Proteolytic Stability:** The modification can hinder the recognition and cleavage of the peptide by proteases, thereby extending its biological half-life.

Role in Neuroscience and Disease Research

Peptides containing **4-Methyl-L-phenylalanine** have been investigated for their potential therapeutic applications, particularly in neuroscience. For instance, its incorporation into peptides designed to cross the blood-brain barrier has been explored.

Furthermore, in the context of Alzheimer's disease, the role of aromatic residues in the aggregation of the amyloid-beta (A β) peptide is a subject of intense research. Studies have shown that modifying phenylalanine residues within the A β sequence, for example by methylation, can significantly impact the aggregation process. Some research suggests that methylated phenylalanine-containing peptides can bind to amyloid-beta and reduce fibril formation.^[4]



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Hypothesized mechanisms of action for peptides containing **4-Methyl-L-phenylalanine**.

Conclusion

4-Methyl-L-phenylalanine is a valuable synthetic amino acid with unique properties that make it a powerful tool in peptide chemistry and drug discovery. Its ability to modulate the physicochemical and biological properties of peptides has led to its use in a variety of research areas, from the development of neuroactive peptides to the investigation of protein aggregation in diseases like Alzheimer's. Further research into the synthesis, biological effects, and applications of this and other modified amino acids will undoubtedly continue to advance the field of medicinal chemistry.

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